molecular formula C17H21FN2O3S2 B12190677 N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

Cat. No.: B12190677
M. Wt: 384.5 g/mol
InChI Key: PGPFCWYLJXFZCM-UHFFFAOYSA-N
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Description

N-[(2E)-3-(4-Fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a sulfone group (5,5-dioxido) and a 4-fluorobenzyl substituent. Its structural analogs, such as thiadiazole- and thiazole-based compounds, have been studied for applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula

C17H21FN2O3S2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide

InChI

InChI=1S/C17H21FN2O3S2/c1-11(2)7-16(21)19-17-20(8-12-3-5-13(18)6-4-12)14-9-25(22,23)10-15(14)24-17/h3-6,11,14-15H,7-10H2,1-2H3

InChI Key

PGPFCWYLJXFZCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Formation of the Butanamide Moiety: The butanamide moiety can be synthesized through amide bond formation reactions, typically using carboxylic acids and amines in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thioethers or amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution can be achieved using reagents like bromine or iodine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.

Scientific Research Applications

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: The tetrahydrothieno[3,4-d][1,3]thiazole core is a bicyclic system with sulfur atoms at positions 1 and 3, modified by sulfone (-SO₂) and 4-fluorobenzyl groups.
  • Analog 1 : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) (Molecules 2011) features a thiadiazole ring fused to a pyridine moiety, with acetyl and benzamide substituents. Its biological activity is linked to dual carbonyl groups, which enhance electrophilic reactivity .
  • Analog 2: (E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)decanamide (6f) (Supporting Information) incorporates a thiazole ring with bromophenyl and quinoline substituents, optimized for π-π stacking interactions in receptor binding .

Substituent Effects

  • 4-Fluorobenzyl Group: The fluorine atom in the target compound enhances metabolic stability and lipophilicity compared to non-halogenated analogs like 8a (phenyl group) .
  • Sulfone vs. Carbonyl Groups : The sulfone group in the target compound increases polarity and hydrogen-bonding capacity relative to acetyl or benzoyl groups in 8a–d .

Spectroscopic and Analytical Data

Infrared Spectroscopy (IR)

  • Target Compound : Expected C=O stretch (~1650–1700 cm⁻¹) and sulfone S=O stretches (~1300–1350 cm⁻¹).
  • 8a : Dual C=O stretches at 1679 and 1605 cm⁻¹, confirming acetyl and benzamide groups .
  • 6f : C=O stretch at 1670 cm⁻¹ and C-S thiazole absorption at 690 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • Target Compound : Anticipated signals include aromatic protons from 4-fluorobenzyl (~7.0–7.4 ppm) and methyl groups from 3-methylbutanamide (~1.0–2.5 ppm).
  • 6e: Quinoline protons at 8.2–8.4 ppm and bromophenyl signals at 7.5–7.7 ppm .
  • 8b : Ethyl ester protons at 1.36 ppm (triplet) and 4.35 ppm (quartet) .

Biological Activity

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H14FN2O2S
  • Molecular Weight : 282.34 g/mol
  • SMILES Notation : Cc(=O)N/C(=C/c1ccc(cc1)F)/C(=O)N/C(=C/c1ccc(cc1)F)

Antiepileptic Effects

Recent studies have highlighted the potential antiepileptic properties of related compounds within the thieno[3,4-d][1,3]thiazole class. For instance, GM-90432, a compound structurally similar to this compound, demonstrated significant neuroprotective effects in zebrafish models of epilepsy. The study reported that GM-90432 improved seizure behaviors by modulating neurotransmitter levels and reducing oxidative stress in the brain tissue .

Cytotoxicity and Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Similar thiazole derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Research indicates that compounds with a thiazole backbone can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

CompoundCell LineIC50 (µM)Mechanism of Action
GM-90432HeLa15Apoptosis induction
GM-90432MCF720Cell cycle arrest

Anti-inflammatory Properties

Thiazole derivatives have also been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This activity is crucial for developing therapeutics aimed at treating chronic inflammatory diseases.

The biological activity of this compound is thought to involve several mechanisms:

  • Modulation of Neurotransmitter Systems : Similar compounds have been shown to affect serotonin and GABAergic systems, which are critical in managing seizure disorders .
  • Oxidative Stress Reduction : The ability to scavenge reactive oxygen species (ROS) contributes to neuroprotection and overall cellular health.
  • Inhibition of Cancer Cell Proliferation : By interfering with signaling pathways that regulate cell growth and survival.

Case Studies

A notable case study involved the administration of GM-90432 in a pentylenetetrazole-induced seizure model. The results indicated significant improvements in seizure frequency and duration compared to control groups. Additionally, neurochemical profiling revealed alterations in levels of key neurosteroids associated with mood regulation and seizure control .

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